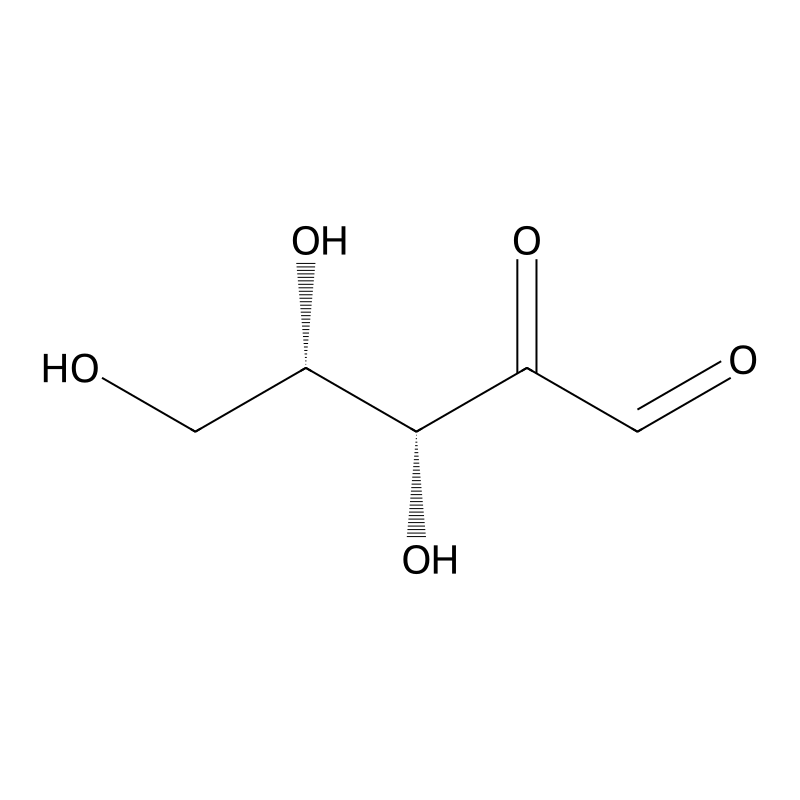

2-keto-L-xylose

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

2-Keto-L-xylose is a keto sugar, specifically a ketose, that plays a significant role in carbohydrate metabolism. It is an isomer of L-xylose and is characterized by the presence of a keto group at the second carbon atom. This compound is involved in several biochemical pathways and can be derived from various sources, including the enzymatic breakdown of other sugars.

Uniqueness: The uniqueness of 2-keto-L-xylose lies in its specific keto configuration at the second carbon position, distinguishing it from its aldose counterparts like L-xylulose and D-xylulose. This structural difference influences its reactivity and role within metabolic pathways.

The biological significance of 2-keto-L-xylose lies in its involvement in metabolic pathways that contribute to energy production and carbohydrate utilization. It serves as an intermediate in the synthesis of L-xylose, which is a critical sugar for various biological functions. Furthermore, studies have indicated that compounds related to 2-keto-L-xylose exhibit potential biological activities, including antioxidant properties and effects on cellular metabolism .

2-Keto-L-xylose has various applications across different fields:

- Food Industry: It can serve as a sweetener or flavor enhancer due to its sugar-like properties.

- Pharmaceuticals: Its derivatives may have applications in drug formulation or as active pharmaceutical ingredients due to potential biological activities.

- Biotechnology: Used in metabolic engineering and synthetic biology for producing other valuable compounds through fermentation processes .

Interaction studies involving 2-keto-L-xylose focus on its metabolic pathways and how it interacts with other biomolecules. Research has shown that this compound can influence enzyme activity and participate in complex biochemical networks. For instance, studies on enzyme kinetics reveal how 2-keto-L-xylose affects the activity of related enzymes involved in sugar metabolism . Furthermore, investigations into its interactions with proteins suggest that it may play a role in glycation processes, impacting protein function and stability.

Several compounds share structural similarities with 2-keto-L-xylose, each exhibiting unique properties:

| Compound | Structure Type | Key Characteristics | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|

| L-Xylose | Aldohexose | A common sugar found in plants; important for metabolism. | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

| D-Xylose | Aldohexose | An epimer of L-xylulose; involved in similar metabolic pathways. | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

| 2-Keto-D-glucose | Ketose | Precursor for various bio

2-Keto-L-xylose, also known as L-xylosone, was first identified as a degradation product of L-ascorbic acid (vitamin C) during early 20th-century studies on carbohydrate metabolism. Its discovery is intertwined with the elucidation of vitamin C’s structure and degradation pathways. In 1933, Reichstein and colleagues demonstrated that L-xylosone serves as a key intermediate in the chemical synthesis of vitamin C from L-xylose. This finding highlighted its role in non-enzymatic oxidation processes and established its importance in early biochemical research. Subsequent studies in the 1960s–1980s further characterized its formation during the Maillard reaction and its association with protein glycation. Nomenclature and Synonyms2-Keto-L-xylose is systematically named (3R,4S)-3,4,5-trihydroxy-2-oxopentanal. Common synonyms include: Its PubChem CID is 14775065, and its CAS registry number is 26188-06-7. Classification within Carbohydrate Chemistry2-Keto-L-xylose belongs to the ketopentose family, characterized by a ketone group at the C2 position and five carbon atoms. It is an enantiomer of 2-keto-D-xylose and shares structural similarities with other pentoses like D-xylose and L-lyxose. Its classification is summarized below:

Significance in Biochemical Research2-Keto-L-xylose is critical for understanding:

The L-ascorbic acid degradation pathway represents one of the primary biosynthetic routes leading to 2-keto-L-xylose formation in biological systems [1] [2]. This metabolic cascade involves multiple enzymatic and non-enzymatic steps that progressively transform L-ascorbic acid through various intermediates ultimately yielding 2-keto-L-xylose as a significant degradation product [1] [3]. The degradation process initiates with the oxidation of L-ascorbic acid to dehydroascorbic acid through the loss of two electrons and two protons [4]. This initial transformation can occur through both enzymatic mechanisms involving ascorbate oxidase and non-enzymatic pathways mediated by metal ions, particularly copper and iron [4]. Dehydroascorbic acid exhibits limited stability with a half-life of approximately six minutes under physiological conditions, leading to spontaneous hydrolysis and ring rupture to form 2,3-diketogulonic acid [3] [4]. Subsequent degradation of 2,3-diketogulonic acid follows two distinct pathways. The first pathway involves cleavage between carbons 2 and 3, resulting in the formation of oxalate and L-threonate [1]. The second pathway encompasses cleavage between carbons 4 and 5, yielding tartrate and glycolaldehyde [1]. Within this degradation cascade, 2-keto-L-xylose emerges as an intermediate product through the non-oxidative breakdown of dehydroascorbic acid [1] [2]. Research has demonstrated that 2,3-diketogulonic acid can undergo isomerization via benzylic acid rearrangements to form an interconvertible set of three branched-chain compounds: 2-carboxy-L-pentonate, 2-carboxy-L-lyxonolactone, and 2-carboxy-L-xylonolactone [1]. These branched-chain products subsequently lose one of their carboxyl groups to generate L-lyxonate and L-xylonate along with their corresponding lactones [1]. Through oxidative decarboxylation processes involving hydrogen peroxide, hydroxyl radicals, and singlet oxygen, 2,3-diketogulonic acid can also form 2-oxo-L-threo-pentonate, which is synonymous with 2-keto-L-xylonate [1].

Role in Pentose Metabolism2-Keto-L-xylose plays a crucial role in pentose metabolism as both an intermediate and a regulatory molecule within various metabolic networks [5] [6]. The compound serves as a central node connecting L-ascorbic acid degradation pathways with broader carbohydrate metabolic processes, particularly those involving five-carbon sugar transformations [5] [7]. In the context of pentose phosphate pathway interactions, 2-keto-L-xylose can be metabolized through non-phosphorylative routes that bypass traditional phosphorylation steps [7]. These alternative pathways provide metabolic flexibility, allowing organisms to utilize pentose sugars efficiently under varying cellular conditions [7]. The compound can be converted through 2-keto-3-deoxy-pentonate intermediates, which serve as branch points for multiple metabolic routes [5] [6]. Experimental evidence from Sulfolobus solfataricus and Sulfolobus acidocaldarius demonstrates that pentose sugars, including those related to 2-keto-L-xylose, are degraded simultaneously via two routes with approximately equal flux distribution [5]. The first route involves aldol cleavage to pyruvate and glycolaldehyde, which undergoes further conversion to glyoxylate, glycolate, and finally malate [5]. The second route converts pentose sugars to α-ketoglutarate through 2-keto-3-deoxy-pentonate dehydration to α-ketoglutarate semialdehyde, followed by oxidation to α-ketoglutarate [5]. Metabolic flux analyses reveal that 2-keto-L-xylose and related keto-pentose compounds exhibit concentration-dependent regulation [8]. Under low substrate concentrations, approximately 85% of pentose molecules are routed through the pentose phosphate pathway, while 15% enter alternative oxidative pathways [8]. However, when substrate concentrations increase, this distribution shifts significantly, with up to 40% of the flux being redirected through alternative pathways [8].

Weimberg Pathway InvolvementThe Weimberg pathway represents a critical metabolic route where 2-keto-L-xylose and its structural analogs participate in the oxidative degradation of pentose sugars [9] [6]. This pathway, originally described in Caulobacter crescentus, provides an alternative mechanism for pentose utilization that bypasses traditional phosphorylation steps and directly generates α-ketoglutarate as the final product [9] [10]. Within the Weimberg pathway, D-xylose undergoes initial oxidation by D-xylose dehydrogenase to form D-xylonolactone, which is subsequently hydrolyzed to D-xylonate either spontaneously or through xylonolactonase activity [9] [10]. The critical step involves xylonate dehydratase, which converts D-xylonate to 2-keto-3-deoxy-xylonate, a compound structurally related to 2-keto-L-xylose [9] [6]. This intermediate then undergoes dehydration by 2-keto-3-deoxy-xylonate dehydratase to form α-ketoglutarate semialdehyde, which is finally oxidized to α-ketoglutarate by α-ketoglutarate semialdehyde dehydrogenase [9] [10]. Recent investigations have identified highly active 2-keto-3-deoxy-L-arabinonate dehydratase and 2-keto-3-deoxy-D-xylonate dehydratase enzymes that catalyze the dehydration of respective 2-keto-3-deoxy sugar acids to α-ketoglutaric semialdehyde [6]. The L-KdpD from Cupriavidus necator and D-KdpD from Pseudomonas putida have emerged as the most promising variants, with the ability to convert over 95% of 500 millimolar L-KDP to α-ketoglutaric semialdehyde within two hours [6]. Kinetic characterization studies reveal that magnesium ions significantly enhance the activity and stability of D-KdpD enzymes, while having minimal effect on L-KdpD variants [6]. Additionally, substrate inhibition studies demonstrate that D-xylonate can inhibit D-KdpD activity with an I₅₀ value of 75 millimolar, indicating potential regulatory mechanisms within the pathway [6]. These findings suggest that xylonate dehydratase activity may serve as a rate-limiting step in the overall Weimberg pathway flux [6].

Enzymatic Transformation MechanismsThe enzymatic transformation mechanisms governing 2-keto-L-xylose metabolism involve a diverse array of oxidoreductases, dehydratases, and aldolases that catalyze specific chemical transformations essential for cellular energy production and biosynthetic processes [11] [12]. These enzymatic systems exhibit remarkable substrate specificity and cofactor requirements that determine the efficiency and directionality of metabolic flux through various pathways [11] [6]. L-2-keto-3-deoxyfuconate 4-dehydrogenase serves as a representative enzyme within this class, catalyzing the NAD⁺-dependent oxidation of L-2-keto-3-deoxyfuconate to L-2,4-diketo-3-deoxyfuconate in the non-phosphorylating L-fucose pathway [11]. Structural analyses reveal that this enzyme recognizes substrates in their α-furanosyl hemiketal form rather than the previously assumed acyclic α-keto form [11]. The enzyme exhibits specific recognition patterns for the C1 carboxyl group, α-anomeric C2 hydroxyl group, and O5 oxygen atom through interactions with Arginine 148, Arginine 192, and Arginine 214 respectively [11]. 2-Keto-3-deoxy-pentonate dehydratases represent another crucial enzyme class that processes 2-keto-L-xylose derivatives [6] [12]. These iron-sulfur cluster-containing enzymes catalyze the dehydration of 2-keto-3-deoxy-sugar acids to α-ketoglutaric semialdehyde, serving as key regulatory points in oxidative pentose degradation pathways [6]. The L-KdpD from Cupriavidus necator demonstrates exceptional catalytic efficiency with a kcat value of 75 per second and shows no inhibition by upstream substrates L-arabinose and L-arabinonate up to 100 millimolar concentrations [6]. Aldolase enzymes facilitate the cleavage of 2-keto-3-deoxy-sugar acids into pyruvate and corresponding aldehydes [12] [13]. These enzymes operate through a Class I aldolase mechanism involving Schiff base formation with lysine residues, enabling reversible carbon-carbon bond formation and cleavage [12]. The L-2-keto-3-deoxyfuconate aldolases exhibit broad substrate specificity, accepting various 2-keto-3-deoxy-sugar acids as substrates while maintaining stereochemical fidelity in product formation [12]. Cofactor requirements play critical roles in determining enzymatic activity and stability. Iron-sulfur clusters are essential for dehydratase function, with cluster integrity directly correlating with catalytic activity [6]. Magnesium ions enhance enzyme stability and activity in several dehydratase variants, while NAD⁺/NADH cofactors drive the thermodynamic favorability of oxidation-reduction reactions [11] [6].

Metabolic Flux AnalysisMetabolic flux analysis of 2-keto-L-xylose and related compounds reveals complex regulatory networks that govern carbon flow through pentose metabolism pathways [14] [8]. Quantitative assessment of intracellular flux distributions provides critical insights into the relative importance of different metabolic routes and identifies potential bottlenecks that limit overall pathway efficiency [14] [15]. Experimental studies using carbon-13 labeled substrates demonstrate that xylose catabolism occurs through multiple competing pathways with flux distributions that vary significantly based on substrate concentration and environmental conditions [8]. Under low xylose concentrations (10 grams per liter), approximately 85% of xylose molecules are processed through the pentose phosphate pathway, while 15% enter the phosphoketolase pathway [8]. However, when xylose concentrations increase to 20 grams per liter, the flux distribution shifts dramatically, with 60% proceeding through the pentose phosphate pathway and 40% through the phosphoketolase pathway [8]. Metabolic flux modeling of naturally xylose-fermenting yeasts including Scheffersomyces stipitis, Spathaspora arborariae, and Spathaspora passalidarum reveals species-specific differences in carbon flux partitioning [14]. Scheffersomyces stipitis exhibits xylose consumption rates that are at least twice as fast as Spathaspora arborariae, with Spathaspora passalidarum showing intermediate consumption rates [14]. Following xylose assimilation, approximately 50% of carbon flux is directed to the pentose phosphate pathway and 50% to glycolysis in Scheffersomyces stipitis and Spathaspora passalidarum, while Spathaspora arborariae preferentially directs carbon flux through the oxidative pentose phosphate pathway [14]. Flux balance analysis reveals that optimal theoretical yields for valuable chemical production are achieved through specific xylose degradation pathway combinations [16]. The Weimberg pathway provides superior carbon efficiency for α-ketoglutarate production, yielding one mole of α-ketoglutarate per mole of xylose without carbon loss [16]. In contrast, traditional isomerase pathways result in carbon loss through carbon dioxide evolution during subsequent tricarboxylic acid cycle metabolism [16]. Kinetic analysis of individual enzymatic steps identifies xylonate dehydratase as a major flux-controlling step in oxidative pentose pathways [17] [6]. The iron-sulfur cluster dependency of this enzyme creates sensitivity to oxidative stress and metal availability, potentially limiting overall pathway flux under certain conditions [17] [6]. Additionally, product inhibition effects, particularly xylonate inhibition of downstream dehydratase enzymes, can create regulatory feedback loops that modulate flux distribution [6].

Metabolic RegulationMetabolic regulation of 2-keto-L-xylose pathways involves sophisticated control mechanisms that coordinate enzyme expression, cofactor availability, and flux distribution in response to cellular energy demands and substrate availability [17] [18]. These regulatory systems ensure optimal carbon utilization while preventing metabolic imbalances that could compromise cellular viability [19] [20]. Transcriptional regulation plays a central role in controlling the expression of genes encoding 2-keto-L-xylose metabolic enzymes [19]. In Caulobacter crescentus, the xylXABCD operon encoding the complete Weimberg pathway is subject to xylose-dependent induction through an unidentified repressor mechanism [19]. Disruption of any gene within this operon results in complete loss of xylose utilization capacity, indicating tight coordinate regulation of the entire pathway [19]. The xylose-inducible nature of this system allows cells to rapidly adapt to pentose sugar availability while minimizing metabolic burden during glucose-rich conditions [19]. Allosteric regulation and product inhibition provide rapid response mechanisms for fine-tuning metabolic flux [6] [18]. D-xylonate exhibits significant inhibitory effects on 2-keto-3-deoxy-D-xylonate dehydratase with an I₅₀ value of 75 millimolar, suggesting that substrate accumulation can provide negative feedback regulation [6]. This regulatory mechanism prevents excessive accumulation of pathway intermediates and maintains balanced flux through the Weimberg pathway [6]. Cofactor availability serves as a critical regulatory factor, particularly for iron-sulfur cluster-dependent enzymes [17] [18]. Iron metabolism engineering through BOL2 disruption and tTYW1 overexpression significantly enhances xylonate dehydratase activity by increasing iron-sulfur cluster supply [17] [18]. This regulatory mechanism highlights the interconnection between metal homeostasis and carbon metabolism, providing a potential target for metabolic engineering strategies [17] [18]. Post-translational regulation through enzyme stability and cofactor binding affects the catalytic efficiency of key pathway enzymes [6] [18]. Magnesium ions enhance both activity and stability of D-KdpD enzymes, while having minimal effects on L-KdpD variants [6]. These differential cofactor requirements suggest species-specific regulatory mechanisms that may reflect evolutionary adaptations to distinct environmental conditions [6]. Cross-pathway regulation integrates 2-keto-L-xylose metabolism with broader cellular metabolic networks [16] [19]. Gluconeogenesis requirements for oxaloacetate can compete with tricarboxylic acid cycle function, affecting the efficiency of α-ketoglutarate utilization from Weimberg pathway products [19]. Additionally, the requirement for malic enzyme activity during xylose growth suggests regulatory connections between pentose metabolism and anaplerotic reactions [19].

Comparative Metabolism Across SpeciesComparative metabolism studies reveal significant species-specific variations in 2-keto-L-xylose and related compound utilization strategies, reflecting evolutionary adaptations to diverse ecological niches and metabolic requirements [21] [22]. These differences encompass pathway architecture, enzyme specificity, regulatory mechanisms, and overall metabolic efficiency [21] [7]. Prokaryotic organisms demonstrate remarkable diversity in pentose metabolism approaches [21] [7]. Pseudomonas putida utilizes all three major xylose pathways: the isomerase pathway, Weimberg pathway, and Dahms pathway [21]. Comparative analysis reveals that oxidative pathways (Weimberg and Dahms) enable more efficient xylose utilization compared to the traditional isomerase pathway [21]. Caulobacter crescentus exhibits specialized adaptation to the Weimberg pathway, with coordinated expression of xylXABCD operon genes that encode D-xylose dehydrogenase, xylonolactonase, xylonate dehydratase, and α-ketoglutarate semialdehyde dehydrogenase [10] [19]. Archaea such as Sulfolobus solfataricus and Sulfolobus acidocaldarius employ unique non-phosphorylative pentose degradation pathways that exhibit metabolic promiscuity toward both hexose and pentose sugars [5]. These organisms utilize the same enzymatic machinery for processing glucose, galactose, D-xylose, and L-arabinose, with 2-keto-3-deoxy-pentonate serving as a central intermediate [5]. Carbon-13 metabolic labeling studies demonstrate that these archaea partition pentose metabolism equally between two routes: aldol cleavage to pyruvate and glycolaldehyde, and conversion to α-ketoglutarate through 2-keto-3-deoxy-pentonate dehydratase [5]. Fungal organisms exhibit distinct strategies for 2-keto-L-xylose related metabolism [22]. Saccharomyces cerevisiae naturally lacks efficient xylose utilization capabilities but can be engineered to express oxidative xylose pathways [17] [18]. Engineering approaches involving iron metabolism modifications and phylogenetic enzyme selection have enabled Saccharomyces cerevisiae to grow on xylose as the sole carbon source through both Dahms and Weimberg pathways [17] [18]. Naturally xylose-fermenting yeasts including Scheffersomyces stipitis, Spathaspora passalidarum, and Spathaspora arborariae demonstrate species-specific differences in xylose consumption rates and flux partitioning between the pentose phosphate pathway and glycolysis [14]. Industrial microorganisms used for 2-keto-L-gulonic acid production exhibit specialized metabolic adaptations [23] [20]. Ketogulonicigenium vulgare and Bacillus megaterium engage in cooperative fermentation processes that convert L-sorbose to 2-keto-L-gulonic acid, the direct precursor for vitamin C synthesis [23]. These organisms demonstrate complex metabolic interactions involving purine nucleotide biosynthesis pathways and tricarboxylic acid cycle enhancements that support high-efficiency 2-keto-L-gulonic acid production [20]. Evolutionary analysis reveals that oxidative pentose pathways in bacteria are not evolutionarily related to analogous pathways in archaea, suggesting independent evolutionary origins [7]. This finding indicates that the metabolic capacity for 2-keto-L-xylose related compound utilization has emerged multiple times through convergent evolution, highlighting the metabolic advantages provided by these pathways [7].

XLogP3 -2.3

Wikipedia

2-keto-L-xylose

Dates

Last modified: 07-20-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|